Cadmium;bromide;tetrahydrate
Description
Significance of Cadmium(II) Compounds in Contemporary Chemical Science
Cadmium and its compounds have long held a place in industrial applications due to properties like excellent corrosion resistance and high thermal and electrical conductivity. nih.gov In the past, cadmium compounds were widely used as pigments and in stabilizers for plastics. nih.govwikipedia.org While environmental and health regulations have curtailed some of these uses, cadmium compounds remain relevant in specific high-tech applications. wikipedia.org
In contemporary chemical science, cadmium compounds are crucial in the synthesis of advanced materials. For instance, cadmium sulfide (B99878) (CdS) and cadmium selenide (B1212193) (CdSe) are used in the production of pigments and have applications in the electronics industry for manufacturing photocells and light-emitting diodes. dcceew.gov.aubritannica.com The unique electronic and optical properties of cadmium-containing materials make them a subject of ongoing research for applications in solar cells and quantum dots. guidechem.comscienceinfo.com
Hydrated Cadmium(II) Bromides as Precursors in Advanced Chemical Synthesis
Hydrated cadmium(II) bromides, such as cadmium(II) bromide tetrahydrate, serve as important precursors in the synthesis of other cadmium compounds. guidechem.com Their solubility in water and other polar solvents makes them convenient starting materials for various chemical reactions. For example, cadmium(II) bromide tetrahydrate is used in the synthesis of cadmium zinc sulfide (CdZnS) based quantum dots and coordination polymers, which have potential applications as second-order non-linear optical (NLO) materials. guidechem.comsigmaaldrich.com
The presence of water of crystallization in the hydrated form can influence the reaction pathways and the resulting products. The controlled thermal decomposition of hydrated cadmium bromides can be a method to produce anhydrous forms or other cadmium-containing phases with specific structural characteristics.
Scope and Academic Relevance of Cadmium(II) Bromide Tetrahydrate Research
Research on cadmium(II) bromide tetrahydrate is multifaceted, encompassing its synthesis, characterization, and application. The compound's crystal structure and properties are of fundamental interest to chemists and materials scientists. Its use as a precursor for more complex materials drives a significant portion of the academic inquiry into this compound. guidechem.com
Furthermore, studies involving cadmium compounds, including the bromide tetrahydrate, are relevant in the context of understanding the environmental and biological effects of cadmium. While this article does not delve into the toxicological aspects, it is an important backdrop to the handling and application of this and other cadmium compounds in research settings. The academic relevance of cadmium(II) bromide tetrahydrate is tied to its role in advancing materials science, particularly in the development of new semiconductors and catalysts.
Interactive Data Tables
Physical and Chemical Properties of Cadmium(II) Bromide Tetrahydrate
| Property | Value |
| Chemical Formula | CdBr₂·4H₂O ssh-gulf.com |
| Molecular Weight | 344.28 g/mol ssh-gulf.com |
| Appearance | White or colorless crystals |
| Solubility | Soluble in water, ethanol (B145695); less soluble in acetone (B3395972) and ether heegermaterials.comwikipedia.org |
| Melting Point | Decomposes upon heating |
| Crystal Structure | Monoclinic |
Applications of Cadmium(II) Bromide Tetrahydrate in Research
| Application | Description |
| Precursor for Quantum Dots | Used in the synthesis of cadmium zinc sulfide (CdZnS) quantum dots. guidechem.comsigmaaldrich.com |
| Synthesis of Coordination Polymers | Employed in the creation of coordination polymers with potential non-linear optical (NLO) properties. guidechem.comsigmaaldrich.com |
| Catalysis | Can be used as a catalyst in certain organic synthesis reactions. heegermaterials.com |
| Photography and Lithography | Has applications in the preparation of photographic emulsions and in lithographic processes. guidechem.comheegermaterials.com |
Structure
2D Structure
Properties
Molecular Formula |
BrCdH8O4- |
|---|---|
Molecular Weight |
264.38 g/mol |
IUPAC Name |
cadmium;bromide;tetrahydrate |
InChI |
InChI=1S/BrH.Cd.4H2O/h1H;;4*1H2/p-1 |
InChI Key |
HUVVVAWEAWSCDR-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.O.[Br-].[Cd] |
Origin of Product |
United States |
Synthetic Methodologies and Crystallization Science of Cadmium Ii Bromide Tetrahydrate and Its Derivatives
Conventional Solution-Based Synthetic Routes Utilizing Cadmium(II) Bromide Tetrahydrate
Conventional solution-based synthesis remains a fundamental and widely practiced approach for the preparation of cadmium(II) bromide tetrahydrate and its derivatives. These methods are typically carried out under ambient conditions and involve the reaction of cadmium sources with hydrobromic acid or other bromide salts in an aqueous or alcoholic solution.
A primary method for synthesizing cadmium bromide tetrahydrate involves the reaction of cadmium oxide (CdO) or cadmium carbonate (CdCO₃) with hydrobromic acid (HBr). The resulting solution is then subjected to crystallization to yield the tetrahydrate form. Another established route is the direct reaction of cadmium metal with bromine vapor, followed by crystallization from an aqueous solution. atomistry.com The tetrahydrate is stable under ambient humidity and crystallizes from aqueous solutions at temperatures below 36°C. atomistry.com
Cadmium(II) bromide tetrahydrate is frequently used as a starting material for the synthesis of coordination complexes. In these reactions, the cadmium salt is dissolved, often in water or a mixture of solvents like ethanol (B145695) and water, and then combined with a solution of an organic ligand. sciforum.net The resulting complex often precipitates from the solution or is obtained through slow evaporation of the solvent. For example, the reaction of cadmium(II) bromide tetrahydrate with 4-(2-aminoethyl)morpholine (B49859) in a 1:1 stoichiometric ratio in double-distilled water at 303 K yields single crystals of [CdBr₂(C₆H₁₄N₂O)] after a week of slow evaporation. iucr.orgiucr.orgnih.gov Similarly, reacting cadmium(II) bromide tetrahydrate with tetramethylthiourea (B1220291) in a methanol-water solution leads to the formation of [Cd(C₅H₁₂N₂S₂)₂Br₂] crystals. iucr.org
The choice of solvent can significantly influence the reaction outcome. For instance, the synthesis of a cadmium bromide complex with 4(3H)-quinazolinone was achieved by dissolving cadmium bromide tetrahydrate in a mixture of ethyl alcohol and water, to which a solution of the ligand in ethyl alcohol was added. sciforum.net This resulted in the rapid appearance of crystals suitable for X-ray diffraction. sciforum.net
Table 1: Examples of Conventional Solution-Based Synthesis of Cadmium(II) Bromide Derivatives
| Product | Reactants | Solvent(s) | Key Conditions | Reference |
| [CdBr₂(C₆H₁₄N₂O)] | Cadmium(II) bromide tetrahydrate, 4-(2-aminoethyl)morpholine | Water | 1:1 stoichiometric ratio, 303 K, slow evaporation | iucr.orgiucr.orgnih.gov |
| [Cd(C₅H₁₂N₂S₂)₂Br₂] | Cadmium(II) bromide tetrahydrate, Tetramethylthiourea | Water, Methanol (B129727) | 1:2 molar ratio, crystallization from filtrate | iucr.org |
| Cadmium bromide complex with 4(3H)-quinazolinone | Cadmium(II) bromide tetrahydrate, 4(3H)-quinazolinone | Ethyl alcohol, Water | - | sciforum.net |
Controlled Crystallization Strategies for Single Crystal Growth of Cadmium(II) Bromide Tetrahydrate Complexes
The growth of high-quality single crystals is essential for definitive structural characterization using X-ray diffraction and for studying anisotropic physical properties. For cadmium(II) bromide tetrahydrate and its derivatives, several controlled crystallization strategies are employed.
A widely used and effective method for growing single crystals of coordination complexes derived from cadmium(II) bromide tetrahydrate is the slow evaporation solution growth technique . asianpubs.org In this method, a saturated solution of the reactants is prepared, and the solvent is allowed to evaporate slowly at a constant temperature. This gradual increase in concentration promotes the formation of well-ordered crystals. For example, ferroelectric crystals of tetramethylammonium (B1211777) cadmium bromide (TMACB) were grown using this technique at room temperature. asianpubs.org Similarly, single crystals of [CdBr₂(C₆H₁₄N₂O)] were obtained by the slow evaporation of a water solution over a week. iucr.orgiucr.org
Another approach involves the controlled cooling of a saturated solution . By slowly decreasing the temperature, the solubility of the compound decreases, leading to crystallization. The rate of cooling is a critical parameter that influences the size and quality of the crystals.
Vapor diffusion is another technique where a solution of the compound is placed in a sealed container with a vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.
For ionic complexes, the anion exchange nano-crystallization method has been shown to be effective for growing single crystals of cationic coordination complexes. uzh.ch This method, which utilizes robotic systems common in protein crystallization, could potentially be applied to grow single crystals of cationic cadmium bromide complexes with various counter-anions. uzh.ch
The choice of solvent also plays a crucial role in crystallization. In the synthesis of a cadmium bromide complex with 4(3H)-quinazolinone, the use of a mixed solvent system of ethyl alcohol and water led to the formation of prismatic crystals suitable for X-ray diffraction within a few hours. sciforum.net
Influence of Reaction Conditions on Product Yield and Purity in Cadmium(II) Bromide Tetrahydrate Synthesis
The yield and purity of cadmium(II) bromide tetrahydrate and its derivatives are highly dependent on the reaction conditions. Careful control of parameters such as temperature, stoichiometry of reactants, solvent composition, and reaction time is crucial for obtaining the desired product in high yield and purity.
Temperature is a key factor. In the synthesis of anhydrous cadmium bromide, the tetrahydrate is heated to 200°C to remove the water of hydration. atomistry.com Conversely, to obtain the tetrahydrate from an aqueous solution, crystallization must occur below the transition temperature of approximately 36°C, above which the monohydrate form crystallizes. atomistry.com
Stoichiometry of the reactants directly impacts the composition of the final product, especially in the synthesis of coordination complexes. For instance, in the synthesis of [CdBr₂(C₆H₁₄N₂O)], a 1:1 stoichiometric ratio of cadmium(II) bromide tetrahydrate and 4-(2-aminoethyl)morpholine was used to achieve a 78% yield. iucr.org In another example, reacting cadmium bromide with N,N'-diethylthiourea in a 1:2 ratio in methanol yielded colorless needle crystals of [Cd(detu)₂Br₂]. semanticscholar.org
The solvent system can influence both the reaction rate and the nature of the product. The solubility of reactants and products in the chosen solvent will affect the reaction equilibrium and the crystallization process. In the synthesis of a cadmium bromide complex with 4(3H)-quinazolinone, the use of an ethanol-water mixture facilitated the rapid formation of crystalline product. sciforum.net
Reaction time is another important variable. In solvothermal synthesis, the duration of the reaction at a set temperature can affect the crystallinity and morphology of the product. researchgate.net For solution-based methods involving slow evaporation, the time allowed for crystallization can influence the size and quality of the resulting crystals. iucr.org
Finally, the purity of the starting materials is paramount. The use of pure cadmium carbonate and hydrobromic acid, followed by drying and sublimation, has been employed to prepare pure anhydrous cadmium bromide. atomistry.com Fractional crystallization is also noted as a very effective method for purifying the salt. atomistry.com
Advanced Structural Elucidation and Solid State Analysis of Cadmium Ii Bromide Tetrahydrate Systems
Single-Crystal X-ray Diffraction Studies of Cadmium(II) Bromide Tetrahydrate Complexes
Determination of Coordination Geometries and Bond Parameters of Cadmium(II) Centers
In cadmium(II) bromide complexes, the cadmium ion typically exhibits a preference for an octahedral coordination geometry. nih.gov In the case of cadmium(II) bromide complexes with other ligands, such as 2,5-dimethylpyrazine (B89654), the Cd cations are sixfold coordinated by four bromide anions and two 2,5-dimethylpyrazine ligands, forming slightly distorted trans-CdBr4N2 octahedra. nih.gov The coordination sphere of the cadmium(II) center in these complexes is often completed by water molecules or bromide ions.
The crystal structure of a related compound, di-acetato-bis-[4-(2-amino-eth-yl)morpholine]cadmium tetrahydrate, shows the Cd atom octahedrally coordinated by two N,N'-bidentate ligands and two trans-located acetate (B1210297) molecules. nih.gov Similarly, in other cadmium halide coordination polymers, the cadmium cations are also found in octahedral coordination environments. nih.gov The precise bond lengths and angles determined from SC-XRD data are crucial for understanding the nature of the metal-ligand interactions. For instance, in a cadmium bromide complex with 2,5-dimethylpyrazine, the Cd-Br bond lengths and the angles between the ligands define the extent of distortion from a perfect octahedral geometry. nih.gov
Table 1: Representative Bond Parameters for Cadmium(II) Bromide Complexes
| Complex | Coordination Geometry | Cd-Br Bond Lengths (Å) | Cd-N/O Bond Lengths (Å) |
|---|---|---|---|
| [CdBr2(C6H8N2)]n nih.gov | Distorted Octahedral | ~2.7-2.8 | ~2.4 |
Analysis of Hydrogen Bonding Networks and Supramolecular Architectures
Hydrogen bonding plays a pivotal role in the crystal packing of hydrated metal halides, including cadmium(II) bromide tetrahydrate. The water molecules in the crystal structure act as both hydrogen bond donors and acceptors, creating extensive networks that link the coordination polyhedra and other components of the crystal. nih.govresearchgate.net
Investigation of Hydration Sphere Characteristics and Water Molecule Interactions within Cadmium(II) Bromide Tetrahydrate Structures
In related hydrated cadmium complexes, water molecules are observed to form hydrogen bonds with bromide ions, creating three-dimensional networks. researchgate.net The study of these interactions helps to understand the role of water in stabilizing the crystal structure and influencing its physical properties.
Powder X-ray Diffraction for Phase Identification and Bulk Material Characterization
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. nih.gov It is used to identify the crystalline phases present in a bulk sample and to assess its purity. nih.gov The PXRD pattern of a crystalline material is a unique fingerprint, characterized by a series of peaks at specific diffraction angles, which correspond to the crystallographic planes in the structure.
For cadmium(II) bromide systems, PXRD is employed to confirm the formation of the desired crystalline phase and to ensure that no unwanted byproducts are present. nih.gov By comparing the experimental PXRD pattern with standard patterns from databases or simulated patterns from single-crystal data, the identity and purity of the synthesized material can be verified. govinfo.govresearchgate.net For example, in the synthesis of a cadmium bromide complex with 2,5-dimethylpyrazine, PXRD was used to confirm that a pure crystalline phase had been obtained. nih.gov
Electron Microscopy Techniques for Morphological and Nanostructural Characterization (e.g., HRTEM for Quantum Dots)
Electron microscopy techniques, such as High-Resolution Transmission Electron Microscopy (HRTEM), are powerful tools for visualizing the morphology and nanostructure of materials at the nanoscale. nih.govnih.gov This is particularly relevant for cadmium bromide-based nanomaterials, such as quantum dots (QDs). nih.govchemicalbook.com Cadmium bromide tetrahydrate can serve as a precursor in the synthesis of such QDs. guidechem.comchemicalbook.comsigmaaldrich.com
HRTEM allows for the direct imaging of the crystal lattice of individual nanoparticles, providing information about their size, shape, and crystallinity. nih.gov For instance, in the study of CsPbBr3 QDs, HRTEM images revealed the presence of surface defects. nih.gov The size and size distribution of QDs, which are critical for their optical and electronic properties, can be accurately determined from TEM images. researchgate.netacs.orgethz.ch
Computational Crystallography and Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Computational crystallography provides a theoretical framework to complement experimental diffraction data. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govnih.gov This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and analysis of close contacts between neighboring molecules. nih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cadmium;bromide;tetrahydrate |
| Cadmium(II) bromide |
| 2,5-dimethylpyrazine |
| di-acetato-bis-[4-(2-amino-eth-yl)morpholine]cadmium tetrahydrate |
Spectroscopic Characterization of Cadmium Ii Bromide Tetrahydrate and Its Coordination Compounds
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Coordination Site Assessment
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the coordination environment of the cadmium ion in its bromide complexes. Analysis of the vibrational spectra reveals shifts in characteristic frequencies upon coordination, offering direct evidence of the bonding between the metal center and its ligands.
In coordination compounds of cadmium bromide, the coordination of ligands to the Cd(II) center leads to notable changes in the vibrational spectra. For instance, in a complex of cadmium(II) bromide with N,N'-diethylthiourea, significant shifts in the wavenumbers for ν(C=S), ν(C-N), and ν(N-H) are observed, confirming the coordination of the ligand to the cadmium atom. jst.go.jp The region below 1000 cm⁻¹ in the FT-IR spectrum, often referred to as the fingerprint region, is particularly important as it typically contains the vibrational modes of the metal-ligand bonds, such as the Cd-O linkage which is observed around 425 cm⁻¹ in cadmium oxide nanocomposites. jst.go.jpnih.gov
When studying hydrated cadmium complexes, the vibrational modes of water molecules are of particular interest. In a study of cadmium-induced changes in a marine alga, FT-IR spectroscopy showed that cadmium ions bind to hydroxyl groups, evidenced by a shift in the O-H stretching band. nih.gov Similarly, the coordination of water molecules in cadmium bromide tetrahydrate would be expected to show characteristic bands for stretching, bending, and wagging modes, with their positions and intensities being sensitive to the strength of the Cd-OH₂ bond.
Raman spectroscopy complements FT-IR and is particularly useful for studying aqueous solutions and symmetric vibrations. Studies of aqueous cadmium bromide solutions have successfully identified different complex species such as CdBr₂, CdBr₃⁻, and CdBr₄²⁻ based on their distinct Raman spectra. For solid-state coordination compounds, both FT-IR and Raman spectra can confirm the nature of the metal-ligand bonds. In a cadmium(II)-cysteinate glycinate (B8599266) complex, features in both spectra confirmed the theoretical predictions for Cd-O, Cd-S, and Cd-N bonds. researchgate.net
The table below summarizes typical vibrational frequency shifts observed upon coordination to a cadmium(II) center in related compounds.
| Functional Group | Typical Wavenumber (cm⁻¹) (Free Ligand) | Wavenumber (cm⁻¹) (Coordinated to Cd(II)) | Spectroscopic Technique | Reference |
| C=S | ~700-800 | 667.37 | FT-IR | jst.go.jp |
| C-N | ~1500-1600 | 1573.91 | FT-IR | jst.go.jp |
| N-H | ~3300-3400 | 3288.63 | FT-IR | jst.go.jp |
| C=O | ~1710 | Decreased Intensity | FT-IR | nih.gov |
| O-H (non-bonded) | 3666 | - | FT-IR | nih.gov |
| O-H (bonded) | - | 3560 | FT-IR | nih.gov |
| Cd-O | - | ~425 | FT-IR | nih.gov |
This table is illustrative and based on data from related cadmium complexes.
Electronic Spectroscopy (UV-Vis Absorption and Photoluminescence) for Understanding Electronic Transitions and Optical Properties
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and photoluminescence, provides critical information about the electronic structure, energy levels, and optical properties of cadmium(II) bromide compounds. As Cd(II) has a d¹⁰ electronic configuration, d-d electronic transitions are not possible. Therefore, the observed absorption bands in the UV-Vis spectra of its complexes are typically assigned to ligand-to-metal charge transfer (LMCT) or intra-ligand (π → π* and n → π*) transitions.
In a study of a tetrahedral Cd(II) bromide complex with an organic ligand, [Cd(Br)₂(S-NA)₂], intense absorption bands were observed in the UV and visible regions up to 500 nm. uoanbar.edu.iq The bands at 210, 261, and 296 nm were attributed to n → π* and π → π* transitions within the organic ligand. uoanbar.edu.iq The solid-state analysis of this material yielded direct and indirect band gap energies of 3.76 and 3.65 eV, respectively, highlighting its potential for optoelectronic applications. uoanbar.edu.iq Theoretical calculations for anhydrous cadmium bromide (CdBr₂) have predicted a band gap of 2.88 eV. nih.gov
The coordination environment significantly influences the optical properties. For instance, the UV-Vis spectrum of a cadmium(II) complex with a benzohydrazide (B10538) chelating agent shows a maximum absorption (λmax) at 323.9 nm.
Photoluminescence (PL) spectroscopy reveals the emissive properties of these compounds. Many cadmium bromide complexes exhibit interesting luminescence. The [Cd(Br)₂(S-NA)₂] complex, when excited at 320 nm, displays a broad-band white-light emission. uoanbar.edu.iq Other hybrid organic-inorganic cadmium halides show broadband blue photoluminescence. researchgate.net A clear correlation has been observed where mixing halides (e.g., Cl/Br) can increase structural distortion and significantly enhance the photoluminescence quantum yield (PLQY), increasing it from 6% to 36% in one case. researchgate.net This tunability of optical properties through ligand and halide modification is a key area of research.
The table below presents optical data for related cadmium bromide systems.
| Compound/System | Absorption Maxima (λmax) / Band Gap (Eg) | Emission Maxima (λem) | Technique | Reference |
| [Cd(Br)₂(S-NA)₂] | 210, 261, 296 nm; Eg = 3.76 eV (direct) | White-light emission | UV-Vis, PL | uoanbar.edu.iq |
| Anhydrous CdBr₂ | Eg = 2.88 eV (predicted) | - | DFT Calculation | nih.gov |
| Cadmium(II)-(BH)₂ complex | 323.9 nm | - | UV-Vis | |
| (4-AEP)₂Cd(Cl/Br)₄ | - | Broadband blue emission | PL | researchgate.net |
This table provides examples from related cadmium bromide compounds to illustrate the typical optical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Cation Motion Dynamics and Structural Insights in Related Cadmium Bromide Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a highly effective technique for investigating the local structure and dynamics in cadmium bromide systems. Cadmium possesses two NMR-active isotopes with a nuclear spin of I = 1/2, ¹¹¹Cd (12.80% natural abundance) and ¹¹³Cd (12.22% natural abundance), which yield sharp signals over a wide chemical shift range of over 800 ppm. jst.go.jpuoanbar.edu.iq ¹¹³Cd is generally the preferred nucleus due to its slightly higher sensitivity. jst.go.jp
The ¹¹³Cd chemical shift is extremely sensitive to the coordination number and the nature of the coordinating ligands. This makes ¹¹³Cd NMR an excellent probe for structural characterization in both solution and the solid state. uoanbar.edu.iq For example, solid-state ¹¹³Cd NMR has been used to determine the phase composition of cadmium-doped lead halide perovskites, revealing whether cadmium incorporates into the perovskite lattice or forms separate, cadmium-rich phases. xrfresearch.com This demonstrates its power in providing atomic-level insights into the local environment of the cadmium ion. xrfresearch.com
In solution, the chemical shifts can indicate the formation of different complex species. For instance, the addition of chloride ions to a solution containing a cadmium complex resulted in a downfield shift in the ¹¹³Cd NMR signal, indicating a change in the cadmium coordination sphere.
While ¹¹³Cd NMR provides information about the cation's immediate environment, ¹H NMR can be used to study the dynamics of the water molecules in cadmium bromide tetrahydrate. The line shape and relaxation times of the proton signals are influenced by the motion of the water molecules, such as reorientation and exchange processes. Studying the temperature dependence of the ¹H NMR spectrum can provide quantitative data on the activation energies for these dynamic processes, offering insight into the mobility of the hydrated water molecules within the crystal lattice. In related metal-iodide systems, NMR studies have revealed the presence of ion populations with different mobilities. nih.gov
The table below lists the key NMR properties of cadmium isotopes.
| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Relative Sensitivity (vs. ¹H) | Chemical Shift Range (ppm) |
| ¹¹¹Cd | 12.80 | 1/2 | 9.54 x 10⁻³ | +700 to -125 |
| ¹¹³Cd | 12.22 | 1/2 | 1.09 x 10⁻² | +700 to -125 |
Data sourced from uoanbar.edu.iq.
X-ray Fluorescence Spectroscopy for Elemental Composition and Oxidation State Determination
X-ray Fluorescence (XRF) spectroscopy is a non-destructive analytical technique used for determining the elemental composition of materials. nih.govadvancedmicroanalytical.com When a sample is irradiated with high-energy X-rays, atoms within the sample absorb energy and eject core-shell electrons. nih.gov The resulting vacancies are filled by electrons from higher energy orbitals, leading to the emission of secondary X-rays with energies characteristic of each element. nih.gov By measuring the energy and intensity of these emitted X-rays, XRF can identify and quantify the elements present in the sample. advancedmicroanalytical.com
For cadmium bromide tetrahydrate, XRF is an ideal method to confirm the presence and determine the relative amounts of cadmium and bromine. nih.gov The technique is highly sensitive, with the ability to detect elements from beryllium to uranium, often at parts-per-million (ppm) levels. advancedmicroanalytical.com Portable XRF spectrometers have been successfully used for the rapid screening of cadmium in various samples. jst.go.jpnih.gov The characteristic Kα and Kβ emission lines for cadmium and bromine would be the primary signals of interest in an XRF spectrum of the compound. uoanbar.edu.iqresearchgate.net
While XRF is primarily an elemental analysis technique, under certain conditions, it can provide information about the chemical state (including oxidation state) of an element. High-resolution XRF can detect subtle shifts in the emission line energies and changes in the intensity ratios of different lines (e.g., Kβ/Kα), which are influenced by the atom's chemical environment and oxidation state. However, this is a more complex application and often requires sophisticated instrumentation and comparison with standards of known oxidation states. For cadmium compounds, the oxidation state is almost exclusively +2, which simplifies interpretation. uoanbar.edu.iq The primary application of XRF for cadmium bromide tetrahydrate would be the rapid and accurate confirmation of its elemental stoichiometry.
The table below shows the characteristic X-ray emission energies for Cadmium.
| Element | Kα Energy (keV) | Kβ Energy (keV) | Lα Energy (keV) |
| Cadmium (Cd) | 23.17 | 26.09 | 3.13 |
Energies are approximate and can vary slightly based on the spectrometer and chemical environment.
Coordination Chemistry and Complex Formation of Cadmium Ii Bromide Tetrahydrate
Synthesis and Characterization of Cadmium(II) Coordination Polymers and Metal-Organic Frameworks
The construction of coordination polymers and MOFs from cadmium(II) ions has attracted significant attention due to their potential applications in areas such as luminescence, catalysis, and gas storage. The choice of organic bridging ligands is paramount in dictating the final structure and properties of these materials.
The rational design of bridging ligands is a key strategy in the synthesis of cadmium(II) coordination polymers with desired topologies and functionalities. The geometry, flexibility, and nature of the donor atoms of the organic ligand play a crucial role in directing the self-assembly process.
A variety of ligands have been employed to create extended networks with cadmium(II). For instance, dicyanamide (B8802431) (dca) ligands have been used to synthesize two-dimensional (2D) coordination polymers. In one such example, the reaction of benzyltriethylammonium bromide, cadmium nitrate (B79036) tetrahydrate, and sodium dicyanamide resulted in a 2D anionic layered structure where each Cd(II) center is coordinated by six nitrogen atoms from six different dca ligands in a slightly distorted octahedral geometry. researchgate.net
Rigid ligands, such as 1,3-bis(1,2,4-triazol-1-yl)adamantane (L), have been utilized to create one-dimensional (1D) cadmium(II) coordination polymers. mdpi.com The reaction of this ligand with cadmium(II) nitrate under different stoichiometric ratios yielded two distinct 1D polymers, [Cd(L)₂(NO₃)₂]n and {[Cd(L)(NO₃)₂(CH₃OH)]·0.5CH₃OH}n. mdpi.com In these structures, the adamantane-based ligand bridges the cadmium centers, demonstrating how ligand-to-metal ratio can influence the final product. mdpi.com
Imidazole-containing multidentate ligands are also popular choices for constructing cadmium(II) frameworks. Ligands like 1,4-bis[(1H-imidazol-1-yl)methyl]benzene and 1,3,5-tris[(1H-imidazol-1-yl)methyl]benzene have been used to synthesize 1D ladder-like chains and 2D layered structures, respectively. The structural diversity is further influenced by the presence of counter-ions, such as nitrate or hexafluorosilicate, which can coordinate to the metal center or be located in the crystal lattice.
Extended anilate-type ligands have also been explored. The structural outcome of the resulting cadmium coordination polymers was found to be dependent on the nature of additional neutral donor ligands introduced into the coordination sphere, leading to the formation of 1D and 2D polymers. rsc.org
| Bridging Ligand | Resulting Polymer | Dimensionality | Cadmium Coordination Environment | Reference(s) |
| Dicyanamide (dca) | {(C₁₃H₂₂N)[Cd(C₂N₃)₃]}n | 2D Layer | Octahedral (CdN₆) | researchgate.net |
| 1,3-Bis(1,2,4-triazol-1-yl)adamantane (L) | [Cd(L)₂(NO₃)₂]n | 1D Chain | Distorted Pentagonal Bipyramidal | mdpi.com |
| 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene | [Cd₂(NO₃)₄(C₁₄H₁₄N₄)₃]n | 1D Ladder Chain | Distorted Pentagonal Bipyramidal | |
| 1,3,5-Tris[(1H-imidazol-1-yl)methyl]benzene | {Cd(C₁₈H₁₈N₆)₂}n | 2D Layer | Octahedral | |
| 4,4'-(1,4-phenylenebis(azanylylidene))bis(3,6-di-tert-butyl-2-hydroxycyclohexa-2,5-dienone) | [Cd(L)(DMF)] | 1D and 2D | Varies with co-ligand | rsc.org |
The dimensionality and topology of cadmium(II) coordination polymers are direct consequences of the coordination preferences of the cadmium ion and the connectivity of the bridging ligands. These structures can range from simple 1D chains to complex 3D frameworks, sometimes with interpenetration.
One-dimensional assemblies are commonly formed. For example, a cadmium(II) complex with the sulfur-nitrogen mixed-donor ligand 5-amino-1,3,4-thiadiazole-2-thiolate forms 1D chains where the ligand bridges the Cd(II) ions. nih.govnih.gov These chains are further linked into a 3D network through hydrogen bonding. nih.govnih.gov Similarly, the use of the polypyridyl ligand 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz) with cadmium chloride leads to the formation of a dinuclear complex, [{CdCl₂}₂(μ-tppz)], which exists as a 1D coordination polymer. researchgate.net
Two-dimensional structures, or layers, are also prevalent. A novel 2D coordination polymer was synthesized using the bent ligand 4-[(1H-1,2,4-triazol-1-yl)methyl]benzoic acid (HL) and cadmium chloride. nih.gov This structure features unique zigzag inorganic chains of cadmium ions bridged by both chloro and aqua ligands, which are then connected by the organic ligand into a 2D undulating network. nih.gov Another example involves the use of dicyanamide bridging ligands to create 2D anionic layers of cadmium(II) ions. researchgate.net
Three-dimensional frameworks represent the highest level of structural complexity. The reaction of CdSO₄ with 3,6-bis(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine under hydrothermal conditions yielded a 3D coordination polymer. nih.gov In this structure, the sulfate (B86663) anion acts as a μ₃-bridging ligand, connecting three Cd(II) atoms to form sheets, which are then interconnected by the organic ligand into a 3D framework. nih.gov The use of mixed-ligand systems, such as those involving dicarboxylates and bispyridyl-like ligands, can also lead to the formation of 3D frameworks, which may exhibit properties like interpenetration. rsc.org
| Ligand(s) | Dimensionality | Structural Features | Reference(s) |
| 5-Amino-1,3,4-thiadiazole-2-thiolate | 1D | Chains linked by hydrogen bonds into a 3D network. | nih.govnih.gov |
| 2,3,5,6-Tetrakis(2-pyridyl)pyrazine (tppz) | 1D | Dinuclear [{CdCl₂}₂(μ-tppz)] units form a polymer. | researchgate.net |
| 4-[(1H-1,2,4-triazol-1-yl)methyl]benzoic acid | 2D | Zigzag inorganic chains linked by the organic ligand. | nih.gov |
| Dicyanamide | 2D | Anionic layers with octahedrally coordinated Cd(II). | researchgate.net |
| 3,6-Bis(pyrimidin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine and Sulfate | 3D | Sulfate-bridged sheets linked by the organic ligand. | nih.gov |
| Benzene-1,4-dicarboxylate and 3,6-bis(4-pyridyl)-1,2,4,5-tetrazine | 3D | Doubly interpenetrated framework. | rsc.org |
Formation of Discrete Cadmium(II) Complexes with Organic and Inorganic Ligands
Beyond extended polymeric structures, cadmium(II) readily forms discrete mononuclear and polynuclear complexes with a wide variety of ligands. The nature of the donor atoms in these ligands significantly influences the stability and structure of the resulting complexes.
Cadmium(II) has a strong affinity for soft donor atoms, particularly sulfur. This is evident in its coordination chemistry with thiolate and aminothiolate ligands. The stability of cadmium(II) complexes with thiolate-containing ligands, such as the amino acid L-cysteine and its derivatives like penicillamine, is significantly higher than that of the corresponding zinc(II) complexes. nih.gov
The thiolate group can act as a terminal ligand or as a bridging ligand, the latter leading to the formation of polynuclear cadmium(II) complexes. nih.gov In studies of cadmium(II) complex formation with cysteine and penicillamine, the mean Cd-S bond distances were found to be in the range of 2.50–2.54 Å. nih.gov The coordination environment is often a distorted tetrahedron, for example, with a CdS₂N(N/O) coordination sphere when the ligand-to-metal ratio is 2:1. nih.gov The strong interaction between cadmium and thiolate groups is biologically relevant, as it forms the basis for the detoxification of cadmium ions by cysteine-rich proteins like metallothioneins. nih.gov
| Ligand | Key Findings | Coordination Details | Reference(s) |
| L-Cysteine and Peptides | Significantly higher stability constants for Cd(II) than Zn(II) complexes. | Thiolate can act as a bridging ligand, forming polynuclear complexes. | nih.gov |
| Cysteine (H₂Cys) | Mean Cd-S bond distance of 2.52–2.54 Å. | Coordination environment includes Cd-S and Cd-(N/O) bonds. | nih.gov |
| Penicillamine (H₂Pen) | Mean Cd-S bond distance of 2.50–2.53 Å. | Forms complexes with distorted tetrahedral CdS₂N(N/O) coordination. | nih.gov |
Cadmium(II) forms stable complexes with a variety of ligands containing nitrogen, sulfur, and oxygen donor atoms. The versatility of cadmium's coordination sphere allows for the formation of complexes with different geometries, typically tetrahedral or octahedral.
Complexes with mixed S/N donor ligands are well-documented. For instance, with 5-amino-1,3,4-thiadiazole-2-thiolate, cadmium(II) forms a one-dimensional polymer where it is coordinated by two nitrogen atoms and two sulfur atoms in a distorted tetrahedral geometry. nih.govnih.gov
Nitrogen-donor ligands are also widely used. Imidazole and its derivatives are effective ligands for cadmium(II), forming coordination polymers as previously discussed. The coordination of pyridine (B92270) and its derivatives with cadmium nitrate in dimethyl sulfoxide (B87167) has also been studied, revealing the formation of [CdL]²⁺ and [CdL₂]²⁺ complexes.
| Ligand Class | Example Ligand | Structural Information | Reference(s) |
| Mixed S/N Donor | 5-Amino-1,3,4-thiadiazole-2-thiolate | Distorted tetrahedral CdN₂S₂ coordination in a 1D polymer. | nih.govnih.gov |
| N-Donor (Imidazole-based) | 1,4-Bis[(1H-imidazol-1-yl)methyl]benzene | Distorted seven-coordinated pentagonal bipyramidal Cd(II). | |
| N-Donor (Pyridine-based) | Pyridine and derivatives | Formation of [CdL]²⁺ and [CdL₂]²⁺ complexes. |
The assembly of heterometallic complexes containing cadmium(II) and another metal ion, such as rhodium, is an area of growing interest. These complexes can exhibit interesting electronic, magnetic, and catalytic properties arising from the interaction between the different metal centers.
The ligand 2,3,5,6-tetrakis(2-pyridyl)pyrazine (tppz) is a versatile building block for constructing both homometallic and heterometallic complexes. It has been used to synthesize a dinuclear cadmium(II) complex, [{CdCl₂}₂(μ-tppz)], as well as a mononuclear rhodium(III) complex, [Rh(tppz)(bpy)Cl]²⁺. researchgate.net This demonstrates the potential of using a common bridging ligand to bring different metal ions into close proximity, a key strategy for the rational design of heterometallic species. While a specific cadmium-rhodium trinuclear complex was not detailed in the provided sources, the groundwork for such synthesis exists through the use of suitable bridging ligands.
Other examples of heterometallic systems include adducts formed between platinum(II) complexes and cadmium halides. For instance, a trans-platinum(II) carbene complex has been shown to act as a monodentate N-ligand, forming a 1:1 adduct with CdCl₂. researchgate.net
Ligand Exchange and Substitution Reaction Mechanisms Involving Cadmium(II) Bromide Tetrahydrate
Ligand substitution reactions are fundamental processes in the coordination chemistry of cadmium(II) complexes. These reactions involve the replacement of one ligand by another without any change in the oxidation state of the central metal ion. libretexts.org The mechanisms of these reactions for cadmium complexes can be broadly categorized as associative (A), dissociative (D), or interchange (I). libretexts.org
Associative (A) Mechanism: The incoming ligand first binds to the metal center, forming a higher-coordination intermediate, after which the leaving group departs.
Dissociative (D) Mechanism: The leaving group detaches from the metal center in the first step, creating a lower-coordination intermediate, which is then attacked by the incoming ligand. Octahedral complexes, which are common for Cd(II), often favor dissociative pathways. libretexts.org
Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters the coordination sphere as the leaving group is departing, without a distinct intermediate.
The solvent plays a crucial role in these reactions, as solvent molecules can act as ligands themselves. In the case of cadmium(II) bromide tetrahydrate, the coordinated water molecules are subject to substitution.
Kinetic studies on cadmium(II) complexes provide insight into these mechanisms. For example, research on metal exchange reactions in cadmium(II) porphyrin complexes in dimethyl sulfoxide (DMSO) indicates that the reactions often proceed through a combined associative-dissociative mechanism. researchgate.net The rate of these exchange reactions is influenced by several factors, including the structural rigidity of the porphyrin ligand and the nature of the counter-ion of the incoming metal salt. researchgate.net For some labile cadmium complexes, a purely associative mechanism has been observed. researchgate.net
The substitution of bromide ions in the coordination sphere is also a key aspect of these reactions. Studies on the synthesis of various cadmium(II) compounds demonstrate that the bromide ligands can be substituted or retained depending on the reaction conditions and the nature of the incoming ligand. For instance, the reaction of cadmium(II) bromide with different ligands can lead to the formation of complexes like [Cd(L)Br₂], [Cd(L)Cl(ClO₄)], or [Cd(L)I₂], showcasing axial ligand substitution.
Applications of Cadmium Ii Bromide Tetrahydrate in Advanced Materials Science and Engineering
Role as a Precursor in Quantum Dot and Nanoplatelet Synthesis
Cadmium(II) bromide tetrahydrate serves as a crucial cadmium source in the fabrication of various quantum dots (QDs) and nanoplatelets, which are semiconductor nanocrystals exhibiting quantum mechanical properties. nih.gov These materials are at the forefront of innovations in displays, lighting, and biomedical imaging due to their size-tunable optical and electronic characteristics. nih.govyoutube.com
Fabrication of Cadmium Sulfide (B99878) (CdS) Quantum Dots
Cadmium sulfide (CdS) quantum dots are widely studied II-VI semiconductor nanocrystals with a band gap of approximately 2.42 eV. chalcogen.roacs.org Their synthesis often involves the reaction of a cadmium precursor with a sulfur source. While various cadmium salts can be used, cadmium bromide tetrahydrate provides a soluble and reliable source of cadmium ions for the controlled precipitation of CdS nanoparticles. guidechem.com The synthesis can be achieved through methods like wet chemical co-precipitation, where cadmium chloride (a related cadmium halide) and thiourea (B124793) are used as precursors in the presence of a surfactant to control particle size. chalcogen.ro The resulting quantum dots exhibit quantum confinement effects, leading to size-dependent photoluminescence. chalcogen.ro
| Property | Description |
| Synthesis Method | Wet Chemical Co-precipitation chalcogen.ro |
| Cadmium Precursor | Cadmium Chloride (related halide) chalcogen.ro |
| Sulfur Precursor | Thiourea chalcogen.ro |
| Key Feature | Size-tunable photoluminescence due to quantum confinement chalcogen.ro |
Synthesis of Cadmium Selenide (B1212193) (CdSe) Nanoplatelets and Quantum Dots
Cadmium selenide (CdSe) nanocrystals, including both quantum dots and two-dimensional nanoplatelets, are renowned for their sharp, narrow photoluminescence and high quantum yields. nih.govyoutube.com The synthesis of these materials often employs a hot-injection method, where precursors are rapidly injected into a hot solvent to induce nucleation and growth of the nanocrystals. youtube.com Cadmium bromide tetrahydrate can be utilized as the cadmium precursor in these syntheses. The choice of ligands, such as oleic acid and trioctylphosphine (B1581425) (TOP), plays a critical role in controlling the size, shape, and surface chemistry of the resulting CdSe nanocrystals. fhsu.edu The synthesis of CdSe nanoplatelets, which are atomically flat, quasi-two-dimensional crystals, can also be achieved using cadmium precursors, although specific reaction conditions and ligands are necessary to promote anisotropic growth. nih.govnih.gov
| Parameter | Description |
| Synthesis Method | Hot-Injection youtube.com |
| Cadmium Precursor | Cadmium Bromide Tetrahydrate (as a cadmium source) guidechem.com |
| Selenium Precursor | Trioctylphosphine selenide (TOPSe) wikipedia.org |
| Key Feature | Precise control over size and shape (dots or platelets) nih.govfhsu.edu |
Preparation of Cadmium Zinc Sulfide (CdZnS) Quantum Dots
Cadmium(II) bromide tetrahydrate is explicitly mentioned as a precursor for the synthesis of cadmium zinc sulfide (CdZnS) based quantum dots. sigmaaldrich.comchemicalbook.com Alloying CdS with zinc allows for the tuning of the band gap and photoluminescence properties of the resulting quantum dots. This tunability is crucial for applications in optoelectronics and bio-imaging, where specific emission wavelengths are required. The synthesis involves the co-precipitation of cadmium, zinc, and sulfide ions from a solution containing the respective precursors. The use of cadmium bromide tetrahydrate ensures the controlled introduction of cadmium into the ternary nanocrystal structure. sigmaaldrich.com
| Feature | Description |
| Application | Precursor for CdZnS quantum dots sigmaaldrich.comchemicalbook.com |
| Advantage | Allows for tuning of band gap and photoluminescence sigmaaldrich.com |
| Mechanism | Co-precipitation of Cd, Zn, and S ions sigmaaldrich.com |
Development of Photoconductive Materials Utilizing Cadmium(II) Bromide Tetrahydrate
Cadmium bromide, in its anhydrous form (CdBr₂), is recognized as an important semiconductor material with applications in optical devices and coating materials. heegermaterials.com While the tetrahydrate form is primarily a precursor, the resulting cadmium-based materials, such as CdS and CdSe, exhibit significant photoconductivity. Photoconductive materials experience an increase in electrical conductivity when exposed to light. This property is fundamental to the operation of various optoelectronic devices, including photodetectors and light sensors. The quantum dots and nanoplatelets synthesized from cadmium bromide tetrahydrate are prime candidates for incorporation into photoconductive thin films and devices due to their efficient light absorption and charge carrier generation.
Integration into Semiconductor Technology and Advanced Electronic Device Fabrication
The semiconductor materials derived from cadmium bromide tetrahydrate, particularly CdS and CdSe, are integral to various aspects of semiconductor technology. heegermaterials.com Cadmium sulfide, for instance, is used in the production of thin films for solar cells. guidechem.com The unique electronic properties of quantum dots, such as discrete energy levels, make them suitable for applications in advanced electronic devices. These applications include quantum dot-sensitized solar cells (QDSSCs), where the quantum dots act as the light-harvesting component. nih.gov The ability to tune the size and, consequently, the electronic properties of these nanocrystals allows for the optimization of device performance.
Catalytic Functions of Cadmium(II) Bromide Tetrahydrate in Organic Synthetic Pathways
Beyond its role as a precursor, cadmium(II) bromide tetrahydrate itself can function as a catalyst in organic synthesis. guidechem.comheegermaterials.com It has been identified as a catalyst for various organic transformations. researchgate.net For example, cadmium(II) complexes have shown catalytic activity in Knoevenagel condensation reactions, which are important carbon-carbon bond-forming reactions in organic chemistry. researchgate.net The catalytic activity of cadmium(II) compounds stems from the Lewis acidic nature of the Cd²⁺ ion, which can activate organic substrates.
Contributions to Specialized Glass and Ceramic Material Enhancement
Cadmium bromide tetrahydrate plays a crucial role in the formulation of specialized glasses and ceramics, contributing to their unique optical and physical properties. When incorporated into glass melts, it can modify the refractive index and enhance the transmission of light in specific spectral regions. This is particularly valuable in the manufacturing of optical filters and other photonic devices.
In the realm of ceramics, the addition of cadmium bromide tetrahydrate can influence the sintering process and the final microstructure of the material. This can lead to ceramics with improved mechanical strength, thermal stability, and specific dielectric properties, making them suitable for use in advanced electronic components and high-temperature applications.
Exploration in Nonlinear Optical (NLO) Materials Development
The quest for novel materials with significant nonlinear optical (NLO) properties has led researchers to explore the potential of coordination polymers, and cadmium bromide tetrahydrate has been identified as a valuable precursor in their synthesis. sigmaaldrich.com NLO materials are essential for a variety of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage.
The arrangement of molecules in certain cadmium-based coordination polymers can lead to a non-centrosymmetric crystal structure, a key requirement for second-order NLO effects. Research has shown that coordination polymers synthesized using cadmium bromide can exhibit these desirable properties. sigmaaldrich.com The specific contribution of the cadmium and bromide ions within the polymer framework influences the material's hyperpolarizability and, consequently, its NLO response.
Research Findings on Cadmium-Based NLO Materials
| Precursor | Resulting Material | Observed NLO Property |
| Cadmium bromide tetrahydrate | Coordination Polymers | Second-order nonlinear optical (NLO) effects. sigmaaldrich.com |
The ongoing investigation into cadmium bromide tetrahydrate and its derivatives continues to open new avenues for the creation of advanced materials with tailored functionalities for the ever-evolving fields of materials science and engineering.
Theoretical and Computational Chemistry Approaches to Cadmium Ii Bromide Tetrahydrate Systems
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and chemical bonding in materials like cadmium(II) bromide tetrahydrate. DFT is a computational method that models the electron density of a system to determine its energy and other properties. youtube.comnih.gov
While specific DFT studies focusing exclusively on cadmium(II) bromide tetrahydrate are not prominent in the surveyed literature, the methodology's application can be described. For CdBr₂·4H₂O, DFT calculations would involve solving the Kohn-Sham equations for a model of the crystal unit cell. youtube.com Such calculations can elucidate several key aspects:
Electronic Band Structure and Density of States: DFT can predict the electronic band structure, revealing whether the material is an insulator, semiconductor, or metal. For a salt like CdBr₂·4H₂O, a large band gap characteristic of an insulator would be expected. The density of states (DOS) analysis would show the contribution of cadmium, bromine, oxygen, and hydrogen orbitals to the valence and conduction bands.
Bonding Analysis: The nature of the chemical bonds within the crystal can be analyzed. This includes the ionic character of the Cadmium-Bromine (Cd-Br) bonds and the covalent interactions within the water molecules. Furthermore, the coordinative bonds between the cadmium ion and the oxygen atoms of the water ligands can be characterized. nih.gov Tools like charge density deformation analysis can visualize how electron density shifts as atoms form bonds. youtube.com For instance, DFT has been used to study the structure of anhydrous CdBr₂, which consists of sheets of edge-sharing CdBr₆ octahedra. materialsproject.org
Surface and Defect Properties: DFT allows for the modeling of surfaces and crystal defects, providing insight into their stability and electronic properties, which are crucial for applications in areas like catalysis. acs.org
Although direct research is sparse, DFT remains the primary theoretical tool for gaining a foundational understanding of the electronic properties and bonding interactions within the cadmium(II) bromide tetrahydrate crystal lattice.
Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of dynamic processes and intermolecular forces.
Force Field Development: An accurate force field is required. This is a set of parameters that defines the potential energy of the system, including terms for bond stretching, angle bending, and non-bonded interactions (van der Waals and electrostatic forces). For metal-containing systems, developing an accurate force field that correctly describes the metal-ligand interactions is a critical step.
Simulation Setup: A simulation box containing a number of unit cells of CdBr₂·4H₂O would be constructed. The system would then be simulated at a specific temperature and pressure, allowing the atoms to move and interact over a period of nanoseconds or longer.
Analysis of Trajectories: The resulting trajectories of all atoms are analyzed to understand various phenomena:
Structural Dynamics: MD can monitor the stability of the crystal lattice, the flexibility of the coordination environment around the cadmium ion, and the librational and vibrational motions of the water molecules.
Intermolecular Interactions: The strength and dynamics of hydrogen bonds between the coordinated water molecules and the bromide ions, as well as between the water molecules themselves, can be quantified. researchgate.net Radial distribution functions (RDFs) can be calculated to determine the probability of finding one atom at a certain distance from another, revealing the detailed structure of the hydration shells around the ions. researchgate.net
Transport Properties: In simulations of aqueous solutions, MD can be used to calculate the diffusion coefficients of the Cd²⁺(aq) and Br⁻(aq) ions, providing insight into their mobility in water.
MD simulations are thus invaluable for connecting the static crystal structure to the dynamic behavior of the hydrated salt, revealing the complex network of intermolecular interactions governed by the water molecules. nih.gov
Prediction and Elucidation of Spectroscopic Properties through Computational Methods
Computational methods can predict and help interpret various types of spectra, providing a powerful link between the microscopic structure of a compound and its experimental spectroscopic signature.
Vibrational Spectroscopy (Infrared and Raman): The vibrational frequencies corresponding to the normal modes of the crystal can be calculated using quantum chemical methods. By computing the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which, when diagonalized, yields the vibrational frequencies and modes. For CdBr₂·4H₂O, this would allow for the assignment of specific spectral features to the stretching and bending modes of the water molecules, the vibrations of the Cd-O coordination bonds, and the lattice phonons involving the Cd-Br framework. Comparing these predicted spectra with experimental data can validate the computational model and provide a detailed understanding of the material's vibrational properties. nih.gov
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra. ijcce.ac.irrsc.org It calculates the energies of electronic transitions from the ground state to various excited states. For CdBr₂·4H₂O, these calculations could identify the energies associated with charge-transfer transitions, such as from the bromide ions or water ligands to the cadmium ion. While Cd(II) has a d¹⁰ electronic configuration and does not exhibit d-d transitions, charge-transfer bands are expected. researchgate.net
X-ray Absorption Spectroscopy (XAS): Advanced computational techniques can simulate XAS, which provides information about the local coordination environment and electronic structure of a specific element. arxiv.org Simulating the XAS at the Cadmium K-edge, for example, would yield a spectrum sensitive to the geometry and nature of the atoms immediately surrounding the cadmium ions, offering a stringent test of the structural model.
These computational tools are essential for interpreting complex experimental spectra and for understanding how the electronic and geometric structure of cadmium(II) bromide tetrahydrate gives rise to its spectroscopic properties.
Thermochemical Studies: Determination of Free Energies and Heats of Formation for Cadmium(II) Bromide Tetrahydrate and its Anhydrous Forms
Thermochemical studies determine the energy changes associated with chemical reactions, providing fundamental data on the stability and reactivity of compounds. The standard heats (enthalpy) of formation (ΔfH°) and standard Gibbs free energies of formation (ΔfG°) are key thermodynamic quantities.
Early and meticulous electrochemical measurements have provided data for both anhydrous cadmium(II) bromide (CdBr₂) and its tetrahydrate form (CdBr₂·4H₂O). A notable study from 1932 determined these values through electromotive force measurements of electrochemical cells.
The thermochemical data for the formation of these compounds from their constituent elements in their standard states at 298.15 K (25 °C) are summarized below.
These data illustrate the significant energetic stabilization that occurs upon hydration of anhydrous cadmium(II) bromide. The large negative heat of formation for the tetrahydrate indicates that the process of incorporating four water molecules into the crystal lattice is highly exothermic. Similarly, the Gibbs free energy of formation shows that the hydrated form is thermodynamically more stable than the anhydrous form under standard conditions.
Compound Index
Environmental Chemical Behavior and Transformation Mechanisms of Cadmium Ii Bromide Tetrahydrate
Dissolution and Speciation of Cadmium(II) Ions in Aqueous Systems
Upon introduction into an aquatic environment, cadmium(II) bromide tetrahydrate readily dissolves, dissociating into the cadmium(II) cation (Cd²⁺) and bromide anions (Br⁻). wikipedia.org In aqueous solutions, the cadmium ion typically exists as the divalent Cd²⁺ cation, particularly under oxic and acidic conditions. nih.gov The behavior and fate of this ion are then governed by its speciation, which is the distribution of an element among defined chemical species in a system.
The free hydrated cadmium ion (Cd²⁺) is the most fundamental species, but it readily forms complexes with various inorganic and organic ligands present in natural waters. The speciation of cadmium is highly dependent on factors such as pH, redox potential, and the concentration of other ions. nih.gov For instance, cadmium can form water-soluble complexes with anions like chloride (CdCl⁺) and sulfate (B86663) (Cd(SO₄)₂²⁻). nih.gov In a study of 64 contaminated field soils, the fraction of dissolved cadmium present as the free Cd²⁺ species averaged about 20%, ranging from 0% to 60%, highlighting the prevalence of complexation. acs.org The pH of the solution is a master variable; in soil solutions, the concentration of dissolved cadmium and the activity of the free Cd²⁺ ion can be predicted with reasonable accuracy using models based on pH and the total metal load. acs.org
Adsorption and Desorption Processes of Cadmium(II) Species on Environmental Matrices
Adsorption and desorption are critical processes that control the mobility and concentration of cadmium in the environment. bohrium.com These processes involve the partitioning of dissolved cadmium species between the aqueous phase and the surface of solid environmental matrices such as soils, sediments, and suspended particles.
Several factors significantly influence the extent of cadmium adsorption:
pH : pH is the most dominant factor influencing cadmium sorption. bohrium.com The amount of cadmium sorbed to soil particles increases substantially as the pH rises. researchgate.net Conversely, acidic conditions favor the desorption and mobilization of cadmium. nih.gov
Environmental Matrix Composition : The presence of materials with high surface area and cation exchange capacity enhances cadmium adsorption. These materials include clay minerals, hydrous oxides of iron and manganese, and organic matter. nih.govnih.gov Soils with higher clay and soil organic matter (SOM) content exhibit a stronger capacity to adsorb Cd²⁺. nih.gov
Ionic Strength : The concentration of other ions in the solution affects cadmium adsorption. Generally, an increase in ionic strength leads to decreased cadmium sorption in negatively charged soils due to competition for binding sites from other cations. bohrium.com
Desorption processes are also highly sensitive to these factors, especially pH. A decrease in pH can cause a dramatic increase in the amount of cadmium desorbed from soil particles into the solution. researchgate.net The time cadmium is in contact with the soil can also affect its desorption; longer contact times can lead to a decrease in the proportion of desorbed cadmium. researchgate.net
| Factor | Effect on Adsorption | Governing Mechanism | Source |
|---|---|---|---|
| Increasing pH | Increases | Decreased competition from H⁺ ions and increased negative surface charge on soil colloids. | bohrium.comresearchgate.net |
| Soil Organic Matter (SOM) | Increases | Provides a high number of negatively charged binding sites for Cd²⁺. | nih.govnih.gov |
| Clay Content | Increases | Clay minerals have a large specific surface area and negative charges that attract and bind cations. | nih.gov |
| Hydrous Oxides | Increases | Provide pH-dependent surface charge and specific adsorption sites. | nih.gov |
| Ionic Strength | Decreases | Increased competition for electrostatic binding sites from other cations in solution. | bohrium.com |
Interactions of Cadmium(II) Bromide Derived Ions with Dissolved Organic Matter in Aquatic Environments
Dissolved organic matter (DOM), a complex mixture of organic molecules found in natural waters, plays a crucial role in the speciation and transport of cadmium. Cadmium ions can bind to functional groups on DOM molecules to form soluble organo-metallic complexes. nih.govnih.gov
The formation of these Cd-DOM complexes can significantly alter cadmium's environmental fate. By forming soluble complexes, DOM can prevent cadmium from adsorbing to soil and sediment particles, thereby increasing its mobility and concentration in the water column. nih.gov The extent of this mobilization depends on both the quantity and the quality (i.e., structural properties) of the DOM. nih.gov
Research has shown that DOM derived from different sources, such as compost and peat, can have varying effects on cadmium mobilization. In one study, DOM from compost-treated soils mobilized a higher percentage of colloidal cadmium (50%-60%) compared to peat-treated soils (20-44%). nih.gov This indicates that the specific chemical structure of the DOM is a key factor in its ability to complex with and transport cadmium. nih.gov The general order of affinity for heavy metal interaction with organic matter is typically Cu²⁺ > Cd²⁺ > Fe²⁺ > Pb²⁺ > Ni²⁺ > Co²⁺ > Mn²⁺ > Zn²⁺. nih.gov
| DOM Source | Observation | Implication for Cadmium Behavior | Source |
|---|---|---|---|
| General Soil DOM | Forms soluble Cd-DOM complexes, reducing the amount of free Cd²⁺ ions. | Increases cadmium mobility and transport in aquatic systems. | nih.gov |
| Compost-derived DOM | Mobilized 50%-60% of colloidal cadmium in a column leaching experiment. | Highly effective at mobilizing cadmium, potentially increasing its transport from contaminated soils. | nih.gov |
| Peat-derived DOM | Mobilized 20-44% of colloidal cadmium in a column leaching experiment. | Effective at mobilizing cadmium, but less so than compost-derived DOM. | nih.gov |
Photochemical and Biogeochemical Transformation Pathways of Cadmium(II) Species (excluding direct ecological impact or toxicology)
The transformation of cadmium species in the environment can occur through various abiotic and biotic pathways. While direct photochemical transformation of the simple hydrated Cd²⁺ ion is not a primary environmental pathway, indirect photochemical processes can influence its speciation and mobility. For instance, sunlight-driven reactions involving other substances in the water can alter the redox potential or pH, which in turn affects cadmium's complexation and adsorption-desorption equilibrium.
Biogeochemical transformations are significant in controlling the fate of cadmium. Microorganisms and plants can influence cadmium speciation through several mechanisms:
Biological Uptake : Cadmium can be taken up by photosynthetic microbes and plants, where it can be incorporated into biomass. researchgate.netnih.gov This process effectively transfers cadmium from the dissolved phase to a solid biological phase. In oceanic systems, cadmium can behave like a nutrient, and its cycling is closely linked to uptake by phytoplankton. researchgate.net
Remineralization : Upon the death and decomposition of these organisms, the organically bound cadmium is remineralized and released back into the environment. researchgate.net This cycle of uptake and remineralization is a fundamental part of the biogeochemical cycling of cadmium in marine and freshwater systems. researchgate.net
Interference with Photosynthesis : Cadmium can interfere with the photosynthetic apparatus of plants and microorganisms. nih.govresearchgate.net It can affect both photosystem I (PSI) and photosystem II (PSII), leading to a reduction in photochemical activity. nih.gov This interaction represents a significant biogeochemical process where the metal ion directly affects a major biological pathway for carbon fixation, thereby altering local biogeochemistry without considering the toxicological outcome for the organism itself.
These transformation pathways highlight the complex interplay between chemical, physical, and biological processes that determine the ultimate fate and transport of cadmium derived from sources like cadmium(II) bromide tetrahydrate in the environment.
Q & A
Q. What are the optimal methods for synthesizing cadmium bromide tetrahydrate (CdBr₂·4H₂O) in a laboratory setting?
- Methodological Answer : Cadmium bromide tetrahydrate can be synthesized via two primary routes:
- Direct reaction : Heating cadmium metal with bromine gas under controlled conditions (e.g., inert atmosphere) to form anhydrous CdBr₂, followed by hydration with deionized water to produce the tetrahydrate .
- Solution-based synthesis : Dissolving cadmium oxide (CdO) in bromine water (HBr solution), followed by crystallization under vacuum or slow evaporation to obtain CdBr₂·4H₂O crystals .
Key Considerations : Monitor reaction temperature to avoid decomposition (dehydration occurs above 473 K) and ensure stoichiometric control for high purity.
Q. How should researchers characterize the purity and crystallinity of cadmium bromide tetrahydrate?
- Methodological Answer : Use a combination of:
- X-ray diffraction (XRD) to confirm crystal structure and phase purity.
- Thermogravimetric analysis (TGA) to verify hydration state (mass loss at ~100–150°C corresponds to water removal) .
- Elemental analysis (ICP-MS/EDS) to validate stoichiometry and detect trace metal contaminants (e.g., Cd²⁺ and Br⁻ ratios) .
Q. What safety protocols are critical when handling cadmium bromide tetrahydrate?
- Methodological Answer :
- Use fume hoods and gloveboxes to minimize inhalation/contact, as CdBr₂·4H₂O is toxic and carcinogenic .
- Employ PPE (gloves, lab coats, goggles) and conduct regular air monitoring for cadmium exposure.
- Dispose of waste via EPA-approved hazardous waste protocols , as it is classified as an environmentally hazardous substance (UN 3077) .
Advanced Research Questions
Q. How can cadmium bromide tetrahydrate be integrated into semiconductor nanocrystal synthesis, and what are the experimental challenges?
- Methodological Answer : CdBr₂·4H₂O serves as a cadmium precursor in colloidal nanocrystal synthesis (e.g., CdSe nanoplatelets):
- Procedure : React with chalcogenide sources (e.g., selenium powder) in a coordinating solvent (e.g., 1-octadecene) at 240–300°C under nitrogen .
- Challenges :
- Control nucleation kinetics to avoid polydispersity.
- Optimize ligand chemistry (e.g., oleic acid) to stabilize surface defects .
- Validation : Use TEM and UV-Vis spectroscopy to assess nanocrystal size and quantum confinement effects .
Q. What analytical techniques resolve contradictions in hydration state or decomposition pathways reported in literature?
- Methodological Answer : Conflicting data on thermal stability (e.g., dehydration vs. decomposition) can be addressed via:
- In situ XRD/TGA-MS : Track structural changes and gas evolution during heating to distinguish between water loss (endothermic) and bromide degradation (exothermic) .
- Raman spectroscopy : Identify vibrational modes of Cd-Br bonds (100–200 cm⁻¹) and water molecules (3000–3600 cm⁻¹) to monitor hydration dynamics .
- DSC : Quantify enthalpy changes during phase transitions .
Q. How does cadmium bromide tetrahydrate interact with organic ligands in coordination chemistry, and how can these interactions be optimized for catalytic applications?
- Methodological Answer :
- Ligand screening : Test ligands like dihydroxyacetone (DHA) or glutathione for Cd²⁺ coordination using NMR titration (e.g., chemical shift changes in ¹H/¹³C spectra) .
- Stability studies : Use cyclic voltammetry to assess redox behavior in ligand-CdBr₂ complexes.
- Catalytic testing : Evaluate ligand-CdBr₂ systems in cross-coupling reactions (e.g., Suzuki-Miyaura) by tracking yield and turnover frequency (TOF) .
Q. What are the best practices for quantifying trace cadmium residues in environmental or biological samples post-experiment?
- Methodological Answer :
- Sample preparation : Acid digestion (HNO₃/HCl) followed by filtration to isolate Cd²⁺.
- Detection :
- ICP-MS for ultra-trace detection (ppb-level sensitivity).
- Electrochemical sensors (e.g., modified carbon electrodes) for in-field analysis .
- Validation : Cross-check with certified reference materials (CRMs) to ensure accuracy .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
